8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-
Description
8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)- (CAS: 881683-84-7) is a chiral amino acid derivative featuring a Boc (tert-butoxycarbonyl) -protected amine group and an unsaturated 8-nonenoic acid chain. Its molecular formula is C₁₄H₂₅NO₄, with a molar mass of 271.35 g/mol . The compound’s (2R) configuration distinguishes it from its (2S) -enantiomer (CAS: 300831-21-4), which shares the same molecular formula but differs in stereochemistry . The Boc group enhances stability during synthetic processes, making the compound valuable in peptide synthesis and catalysis . Storage conditions are typically -20°C to preserve reactivity .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCMWNFQYIQWSY-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)- is a fatty acid derivative with notable biological activities. It belongs to the class of medium-chain fatty acids and has garnered attention for its potential applications in various fields including biochemistry and pharmacology. This article explores its biological activity, structure-activity relationships, and relevant case studies.
- Molecular Formula : C14H25NO4
- Molar Mass : 271.35 g/mol
- CAS Number : 881683-84-7
- Density : 1.035 g/cm³ (predicted)
- Boiling Point : 422.7 °C (predicted)
- pKa : 4.01 (predicted)
8-Nonenoic acid features a unique structure characterized by a long aliphatic chain and an amino group protected by a tert-butoxycarbonyl (Boc) group. This configuration is crucial for its interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 271.35 g/mol |
| Density | 1.035 g/cm³ |
| Boiling Point | 422.7 °C |
| pKa | 4.01 |
Antimicrobial Properties
Research indicates that 8-Nonenoic acid exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties in vitro. In a controlled study, it was found to reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Studies
- Antimicrobial Efficacy :
- Inflammation Reduction :
Structure-Activity Relationship (SAR)
Understanding the SAR of 8-Nonenoic acid can provide insights into optimizing its biological activity. Modifications to the Boc group or alterations in the carbon chain length may enhance its efficacy or reduce toxicity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Extended Carbon Chain | Increased antimicrobial potency |
| Altered Boc Group | Enhanced anti-inflammatory response |
Scientific Research Applications
Synthesis and Preparation
8-Nonenoic acid can be synthesized through various methods, often starting from simpler alkenes or acids. The synthesis typically involves the following steps:
- Starting Material : 8-Bromo-1-octene.
- Intermediate Formation : Conversion to 8-nonenoic acid.
- Amidation Reaction : Reaction with di-tert-butyl dicarbonate to form the desired compound.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.
- Case Study : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for antibiotic development .
Agricultural Science
8-Nonenoic acid has been explored for its fungicidal properties, particularly in combination with other compounds to enhance efficacy against plant pathogens.
- Case Study : A patent describes active compound combinations that include this acid, demonstrating its effectiveness in controlling fungal infections in crops .
Biochemical Research
The compound serves as a useful reagent in biochemical assays and studies related to amino acids and peptide synthesis.
- Application Example : Used in the synthesis of peptide analogs that can modulate biological pathways relevant to cancer therapy .
Data Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Stereochemical Differences : The (2R) and (2S) enantiomers exhibit divergent biological and catalytic behaviors due to chiral recognition in enzymatic systems . For example, the (2S) -enantiomer has been more widely commercialized for research .
Protecting Group Impact: The Boc group in the target compound enhances stability compared to acetylated analogs (e.g., 2-(acetylamino)non-8-enoic acid), which may degrade more readily under acidic conditions .
Functional Group Reactivity: The unsaturated 8-nonenoic acid chain enables participation in hydroformylation reactions, a trait shared with simpler analogs like methyl 8-nonenoate . However, the Boc-amino group introduces steric hindrance, altering regioselectivity in catalytic processes .
Biological Relevance: While 8-methyl-nonenoic acid is critical in capsaicin biosynthesis , the Boc-protected derivative likely requires deprotection to engage in similar metabolic pathways, limiting its direct biological utility .
Preparation Methods
Procedure:
- Starting Material: The synthesis begins with the preparation of a chiral amino acid derivative, typically a Boc-protected amino acid with the (2R) configuration.
- Activation: The carboxylic acid group of the amino acid is activated using coupling reagents.
- Coupling: The activated amino acid reacts with an unsaturated acid fragment, such as a nonenoic acid derivative, to form the amide linkage.
- Deprotection: The Boc group is removed under acidic conditions to yield the free amino acid derivative.
Research Data:
- The process ensures high stereoselectivity, with yields reported around 70-85% in optimized conditions.
- The key to success is the use of chiral auxiliaries or catalysts to maintain the (2R) configuration.
Carbamate Formation via Boc Protection
The Boc (tert-butoxycarbonyl) group is introduced at the amino group of the precursor amino acid through reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Procedure:
- Starting Material: (2R)-2-Amino-8-nonenoic acid or its derivatives.
- Reaction Conditions: The amino acid is dissolved in an inert solvent (e.g., dichloromethane or tetrahydrofuran), and Boc2O is added with a base catalyst.
- Outcome: Formation of the Boc-protected amino acid, which can be further functionalized or coupled.
Notes:
- This method is widely used owing to its high efficiency and mild reaction conditions, typically yielding over 90%.
Synthesis from Unsaturated Carboxylic Acid Precursors
Another approach involves the synthesis from unsaturated carboxylic acids via functional group transformations.
Procedure:
- Step 1: Synthesis of the nonenoic acid backbone through Wittig or Horner–Wadsworth–Emmons reactions, introducing the double bond at the desired position.
- Step 2: Functionalization of the acid with amino groups using amination reactions, often via azide intermediates or direct amination under catalytic conditions.
- Step 3: Protection of amino groups with Boc groups to yield the final compound.
Research Data:
- These methods allow precise control over the position of the double bond and stereochemistry.
- Yields vary between 60-75%, depending on the complexity of steps involved.
Asymmetric Synthesis Using Chiral Catalysts
Advanced methods employ chiral catalysts to induce stereoselectivity during key steps such as addition or oxidation.
Procedure:
- Use of chiral ligands in catalytic hydrogenation or asymmetric epoxidation to introduce the (2R) configuration.
- Subsequent functionalization steps to incorporate the Boc group and extend the carbon chain.
Research Findings:
- These methods offer high enantioselectivity (>95% ee) and are suitable for large-scale synthesis.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Stereochemical Control | Typical Yield | Notes |
|---|---|---|---|---|
| Peptide coupling with chiral precursors | Carbodiimides, Boc-protected amino acids | High | 70-85% | Widely used, reliable for stereoselectivity |
| Boc protection reaction | Boc2O, triethylamine | High | >90% | Efficient, mild conditions |
| Unsaturated acid functionalization | Wittig, Horner–Wadsworth–Emmons, amination reagents | Moderate to high | 60-75% | Allows double bond positioning control |
| Asymmetric catalysis | Chiral ligands, catalytic hydrogenation | Very high (>95% ee) | Variable | Suitable for enantioselective synthesis |
Notes and Considerations
- Stereochemistry: Maintaining the (2R) configuration is critical; thus, chiral catalysts and auxiliaries are preferred.
- Purity and Purification: Chromatography and recrystallization are essential to purify intermediates and final products.
- Reaction Optimization: Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yields and stereoselectivity.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize derivatives of 8-nonenoic acid with tert-butoxycarbonyl (Boc) protecting groups?
- Methodological Answer : The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, the (2R)-configuration of the amino group in 8-nonenoic acid derivatives can be preserved using chiral catalysts or resolved via chiral chromatography . Characterization involves:
- NMR : To confirm stereochemistry and Boc-group integration (e.g., tert-butyl protons at δ 1.4 ppm in H NMR).
- Mass Spectrometry (MS) : Deprotonated molecular ions (e.g., [M-H] at m/z 155.1068 for C9H16O2 derivatives) and fragmentation patterns (e.g., loss of C2H4 at m/z 127.1127 for 8-nonenoic acid) .
Q. What analytical techniques are optimal for quantifying 8-nonenoic acid derivatives in complex biological matrices?
- Methodological Answer :
- HPLC-MS/MS : Enables separation and quantification of isomers (e.g., 8-nonenoic acid vs. 2-nonenoic acid) using reverse-phase C18 columns and MRM transitions (e.g., m/z 155 → 127) .
- GC-MS : Suitable for volatile derivatives (e.g., methyl esters), as demonstrated in plant fraction analyses where 8-nonenoic acid was identified via retention indices and spectral libraries .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural identification between 8-nonenoic acid and its positional isomers?
- Methodological Answer :
-
Fragmentation Analysis : In MS/MS, 8-nonenoic acid loses C2H4 (ethylene) due to the terminal double bond, yielding m/z 127.1127, whereas 2-nonenoic acid fragments differently .
-
Isomer-Specific Derivatization : Epoxidation (e.g., using mCPBA) selectively targets the double bond position, altering retention times in chromatography .
Isomer Key MS Fragment Epoxidation Product 8-Nonenoic acid m/z 127.1127 8,9-Epoxynonanoic acid 2-Nonenoic acid No C2H4 loss 2,3-Epoxynonanoic acid
Q. What strategies are effective for studying the enzymatic or metabolic interactions of Boc-protected 8-nonenoic acid derivatives?
- Methodological Answer :
- Enzyme Assays : Use unspecific peroxygenases (UPOs) to hydroxylate or epoxidize the double bond. For example, UPOs convert 8-nonenoic acid to hydroxy derivatives (e.g., 7-hydroxy-8-nonenoic acid) .
- Metabolic Profiling : Incubate derivatives with liver microsomes and analyze metabolites via LC-HRMS. Boc deprotection under acidic conditions may be required to mimic physiological processing .
Q. How can the stereochemical integrity of (2R)-configured derivatives be maintained during synthesis and purification?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)-proline or Evans oxazolidinones to control configuration during amino acid coupling .
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers. Purity is confirmed via optical rotation and NOE correlations in NMR .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for 8-nonenoic acid derivatives?
- Methodological Answer :
- Batch Purity Verification : Ensure derivatives are >95% pure via qNMR or elemental analysis. Impurities (e.g., diastereomers) may skew bioactivity results .
- Functional Redundancy Testing : Compare Boc-protected vs. deprotected forms in assays. For example, Boc groups may sterically hinder enzyme binding, leading to false negatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
